molecular formula C8H10Cl2N2 B15145885 1-(1-(2,4-Dichlorophenyl)ethyl)hydrazine

1-(1-(2,4-Dichlorophenyl)ethyl)hydrazine

Cat. No.: B15145885
M. Wt: 205.08 g/mol
InChI Key: FKSIGVWCIYERMC-UHFFFAOYSA-N
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Description

1-(1-(2,4-Dichlorophenyl)ethyl)hydrazine is an organic compound with the molecular formula C8H10Cl2N2. It is a hydrazine derivative characterized by the presence of a 2,4-dichlorophenyl group attached to an ethyl hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,4-Dichlorophenyl)ethyl)hydrazine typically involves the reaction of 2,4-dichloroacetophenone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2,4-Dichlorophenyl)ethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-(2,4-Dichlorophenyl)ethyl)hydrazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 1-(1-(2,4-Dichlorophenyl)ethyl)hydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also undergo oxidation to form reactive intermediates that can interact with biological molecules, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)ethylhydrazine
  • Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate
  • Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate

Comparison: 1-(1-(2,4-Dichlorophenyl)ethyl)hydrazine is unique due to its specific substitution pattern and the presence of the 2,4-dichlorophenyl group. This structural feature imparts distinct chemical and biological properties compared to other hydrazine derivatives. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate is known for its catalytic properties in Mitsunobu reactions, while this compound is more commonly used in nucleophilic substitution reactions .

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)ethylhydrazine

InChI

InChI=1S/C8H10Cl2N2/c1-5(12-11)7-3-2-6(9)4-8(7)10/h2-5,12H,11H2,1H3

InChI Key

FKSIGVWCIYERMC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NN

Origin of Product

United States

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